molecular formula C17H13Cl3N2S B2866826 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 956502-14-0

5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2866826
CAS No.: 956502-14-0
M. Wt: 383.72
InChI Key: UURNKRDHWKYELC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often starts from a base molecule, such as 4-chlorobenzoic acid . The base molecule undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which reacts with amines to give the final product .


Molecular Structure Analysis

The molecular formula of this compound is C17H13Cl3N2S. The molecular weight is 383.72.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Chemical Properties

The compound under discussion belongs to a class of chemicals that have been explored for their potential in creating pharmacologically significant heteroaromatics. For instance, similar compounds have been synthesized from methyl phenyl sulfone, demonstrating the versatility of sulfone derivatives in pharmaceutical chemistry (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, studies on tetrazole derivatives reveal the importance of X-ray crystallography in determining the structure of these molecules, which aids in understanding their reactivity and potential biological applications (Al-Hourani et al., 2015).

Molecular Docking and Biological Activities

Research involving docking studies and crystal structure analysis of related compounds, such as tetrazole derivatives, underscores their potential as COX-2 inhibitors, highlighting the relevance of these compounds in designing new anti-inflammatory drugs (Al-Hourani et al., 2015). Furthermore, the synthesis and characterization of complexes with metals demonstrate the application of pyrazolone derivatives in dyeing industries and the development of materials with specific properties (Hussain et al., 2016).

Antimicrobial and Antiviral Potential

Several studies have focused on the synthesis of new compounds from the pyrazolone base to evaluate their antimicrobial properties. For example, the development of Schiff bases from pyrazolone and their subsequent antimicrobial screening indicates the potential of these derivatives in creating new antibiotics (Gupta, 2015). Additionally, pyrazole- and isoxazole-based heterocycles have been synthesized and tested for their anti-HSV-1 and cytotoxic activities, further demonstrating the medical relevance of these compounds (Dawood et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications. Given its structural similarity to other compounds with diverse biological activities , it may be worthwhile to investigate its potential for therapeutic use.

Properties

IUPAC Name

5-chloro-4-[(2,4-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2S/c1-22-17(20)13(16(21-22)11-5-3-2-4-6-11)10-23-15-8-7-12(18)9-14(15)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURNKRDHWKYELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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